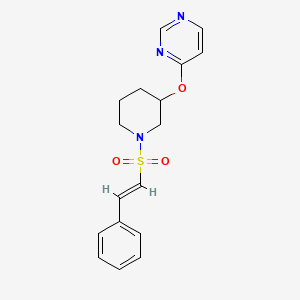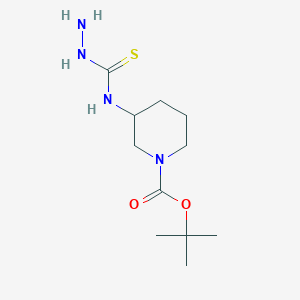
Tert-butyl 3-(aminocarbamothioylamino)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(aminocarbamothioylamino)piperidine-1-carboxylate is a chemical compound that has garnered significant attention in recent years due to its potential applications in scientific research. This compound is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-(aminocarbamothioylamino)piperidine-1-carboxylate involves its interaction with ion channels. Specifically, it binds to the extracellular domain of Kv1.3 and alters the conformation of the channel, leading to a decrease in potassium ion flux. This decrease in ion flux can have various downstream effects, such as changes in membrane potential and cell signaling.
Biochemical and Physiological Effects:
Tert-butyl 3-(aminocarbamothioylamino)piperidine-1-carboxylate has various biochemical and physiological effects. As mentioned earlier, it can modulate the activity of ion channels, specifically Kv1.3. This modulation can have downstream effects on various cellular processes, such as cell proliferation, apoptosis, and migration. Additionally, this compound has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tert-butyl 3-(aminocarbamothioylamino)piperidine-1-carboxylate in lab experiments is its specificity for Kv1.3. This specificity allows for more targeted studies of the channel and its downstream effects. Additionally, this compound has been shown to have low toxicity, making it a safer option for in vitro and in vivo studies. However, one limitation of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.
Direcciones Futuras
There are various future directions for the study of Tert-butyl 3-(aminocarbamothioylamino)piperidine-1-carboxylate. One direction is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its downstream effects on cellular processes. Another direction is the exploration of potential therapeutic applications of this compound, particularly in the treatment of autoimmune disorders and cancer.
In conclusion, Tert-butyl 3-(aminocarbamothioylamino)piperidine-1-carboxylate is a chemical compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further studies are needed to fully understand the potential of this compound in various research applications.
Métodos De Síntesis
Tert-butyl 3-(aminocarbamothioylamino)piperidine-1-carboxylate can be synthesized using different methods. One such method involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with thiophosgene. Another method involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with thiourea and triethylamine. The yield of this compound can vary depending on the method used, and purification is often required to obtain a pure compound.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(aminocarbamothioylamino)piperidine-1-carboxylate has been used in various scientific research applications. One such application is in the study of ion channels. This compound has been shown to modulate the activity of ion channels, specifically the voltage-gated potassium channel Kv1.3. This modulation has potential therapeutic implications, as Kv1.3 has been implicated in various diseases such as autoimmune disorders and cancer.
Propiedades
IUPAC Name |
tert-butyl 3-(aminocarbamothioylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O2S/c1-11(2,3)17-10(16)15-6-4-5-8(7-15)13-9(18)14-12/h8H,4-7,12H2,1-3H3,(H2,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAJROGZICIPJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=S)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(aminocarbamothioylamino)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

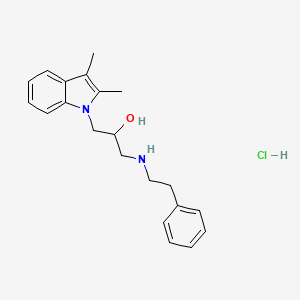
![tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B2893761.png)
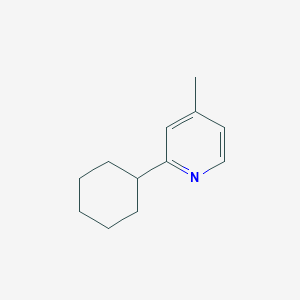
![tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B2893764.png)
![N-(4-fluoro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2893765.png)
![2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2893766.png)
![4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile](/img/structure/B2893768.png)
![(Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2893770.png)
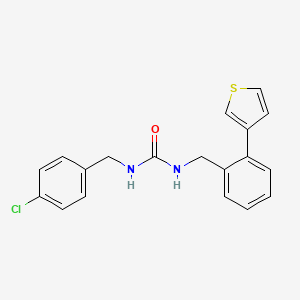
![N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2893774.png)
![(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2893778.png)
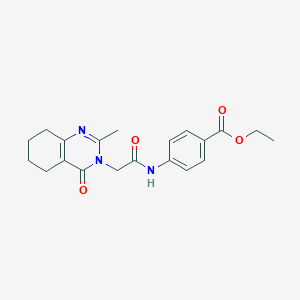
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2893780.png)
